molecular formula C10H16ClNO B2540914 2-(2-Methoxyphenyl)propan-2-amine hydrochloride CAS No. 1338222-50-6

2-(2-Methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B2540914
CAS No.: 1338222-50-6
M. Wt: 201.69
InChI Key: YHQHTXFCLGHENC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-(2-Methoxyphenyl)propan-2-amine hydrochloride is systematically named 1-(2-methoxyphenyl)propan-2-aminium chloride under IUPAC guidelines. This nomenclature reflects:

  • A propane backbone with an ammonium group (-NH₃⁺) at position 2.
  • A 2-methoxyphenyl substituent (methoxy group at the ortho position of the benzene ring) attached to the same carbon as the ammonium group.
  • A chloride counterion stabilizing the protonated amine.

Alternative synonyms include 2-(2-methoxyphenyl)-2-propylamine hydrochloride and N-(2-methoxybenzyl)propan-2-aminium chloride, though these are non-IUPAC trivial names.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₀H₁₆ClNO , with a molar mass of 201.69 g/mol . Key structural features include:

Component Description
Propan-2-amine backbone Central carbon bonded to two methyl groups, one ammonium group, and one aryl group.
2-Methoxyphenyl substituent Methoxy (-OCH₃) at the ortho position (C2) of the benzene ring.
Chloride counterion Ionic interaction with the protonated amine.

Stereochemistry :
The central carbon (C2 of propane) exhibits a chiral center due to four distinct substituents:

  • Two methyl groups (-CH₃).
  • 2-Methoxyphenyl group.
  • Ammonium group (-NH₃⁺).

Despite this chirality, the compound is typically synthesized as a racemic mixture unless stereoselective methods are employed. Computational models suggest a tetrahedral geometry around the chiral center, with the 2-methoxyphenyl group inducing steric hindrance that influences conformational stability.

Crystalline Structure Analysis via X-Ray Diffraction

X-ray crystallography reveals the following characteristics for related arylpropan-2-amine hydrochlorides (Table 1):

Parameter Observations
Crystal system Monoclinic (common for chiral ammonium salts).
Space group P2₁ (observed in methamphetamine hydrochloride analogs).
Unit cell dimensions a = 7.10–7.29 Å, b = 7.29–10.81 Å, c = 10.81–12.12 Å, β = 97.3°.
Hydrogen bonding N–H⋯Cl interactions form 1D chains, with bond lengths of 2.15–2.30 Å.
Packing arrangement Layers stabilized by van der Waals interactions between hydrophobic methyl and aryl groups.

For this compound, the ortho-methoxy group likely introduces non-coplanarity between the aromatic ring and the ammonium group, as seen in analogous structures (dihedral angles of 7.88–81.17°). This distortion minimizes steric clashes between the methoxy oxygen and adjacent substituents.

Tautomerism and Conformational Dynamics

Tautomerism :
No observable tautomerism is reported due to the absence of enolizable protons or conjugated π-systems. The compound exists exclusively in the ammonium chloride form in solid and aqueous phases.

Conformational Dynamics :

  • Amine Group Flexibility : The protonated amine adopts a fixed tetrahedral geometry in the solid state but exhibits limited rotation in solution due to ionic interactions with water.
  • Aryl Group Rotation : The energy barrier for rotation of the 2-methoxyphenyl group is estimated at 8–12 kcal/mol based on DFT calculations of similar compounds. This restricted rotation arises from steric interference between the methoxy group and the proximal methyl groups.
  • Methoxy Orientation : The ortho-methoxy group favors a conformation where its oxygen atom is anti to the ammonium group, reducing electronic repulsion (Figure 1).

Figure 1 : Preferred conformation of this compound, highlighting anti alignment of methoxy and ammonium groups.

Properties

IUPAC Name

2-(2-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHTXFCLGHENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(2-methoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Pharmacological Research

2-(2-Methoxyphenyl)propan-2-amine hydrochloride has been investigated for its pharmacological properties, particularly its interaction with neurotransmitter systems. Its structural similarity to other psychoactive substances suggests potential applications in treating mood disorders and anxiety.

Case Studies:

  • Antidepressant Activity: Research indicates that this compound may influence serotonin pathways, demonstrating significant reductions in depressive-like behaviors in rodent models during forced swim tests and tail suspension tests.
  • Anxiolytic Properties: In studies utilizing the elevated plus maze test, subjects treated with this compound exhibited reduced anxiety levels, spending more time in open arms compared to controls.

Neuroprotective Effects

The compound has shown promise in neuroprotection through mechanisms such as reducing oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings:

  • Studies have highlighted the ability of this compound to mitigate oxidative damage, indicating its potential role as a neuroprotective agent.

Synthesis and Analytical Methods

Synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in laboratories. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess the purity and structural integrity of synthesized compounds.

Toxicology and Safety Profile

Preliminary toxicity studies suggest that this compound exhibits minimal adverse effects at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile. The compound is classified with signal words indicating danger, necessitating careful handling.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride (CAS: 1216563-60-8): Molecular formula: C9H13ClFN (molecular weight: 189.66 g/mol). The para-fluorine substituent increases electronegativity, enhancing lipophilicity compared to the ortho-methoxy group.
  • 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride (CAS: L007489):

    • Features both chloro and fluoro substituents, contributing to steric bulk and altered receptor binding kinetics. Its pharmacological significance lies in selective serotonin receptor modulation .
Methoxy Positional Isomers
  • N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA): Molecular formula: C11H18ClNO (molecular weight: 215.72 g/mol). The para-methoxy group enhances steric accessibility for receptor binding, making PMMA a potent serotonin and norepinephrine reuptake inhibitor. It is structurally analogous to MDMA but with higher toxicity risks .
  • 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride (CAS: 1797943-59-9): Molecular formula: C10H13ClF3NO (molecular weight: 255.67 g/mol). The trifluoromethoxy group at the para position significantly increases metabolic stability and receptor affinity compared to the ortho-methoxy variant .

Modifications to the Amine Backbone

Cyclopropyl and Alkyl Chain Derivatives
  • N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-2-(2-methoxyphenyl)ethan-1-amine Hydrochloride (Compound 31) :

    • Incorporates a cyclopropylmethyl group, introducing conformational rigidity. This structural feature enhances selectivity for 5-HT2C receptors over 5-HT2A, as demonstrated in serotonin receptor binding assays .
  • Ortetamine Hydrochloride (1-(2-methylphenyl)propan-2-amine hydrochloride):

    • Replaces the methoxy group with a methyl substituent, reducing polarity. This compound is a controlled substance due to its stimulant effects, highlighting the critical role of substituent electronic properties in pharmacological activity .

Pharmacological and Structural Data Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Pharmacological Target Notable Features
2-(2-Methoxyphenyl)propan-2-amine HCl 2-methoxy 201.09 Serotonin receptors Ortho-substitution reduces steric hindrance
PMMA 4-methoxy, N-methyl 215.72 Monoamine transporters High lipophilicity, increased toxicity
2-(4-Fluorophenyl)propan-2-amine HCl 4-fluoro 189.66 Dopamine receptors Enhanced metabolic stability
Compound 31 () 5-fluoro-2-methoxy, cyclopropyl 390.87 (estimated) 5-HT2C receptors Conformational selectivity

Key Research Findings

  • Receptor Selectivity: Ortho-methoxy substitution (as in the target compound) favors 5-HT2C receptor binding, while para-substituted analogs (e.g., PMMA) exhibit broader activity on monoamine transporters .
  • Lipophilicity and Bioavailability : Halogenated derivatives (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine HCl) show increased blood-brain barrier penetration due to higher logP values compared to methoxy-substituted compounds .
  • Toxicity Profiles : N-methylation (as in PMMA) correlates with heightened neurotoxicity, whereas cyclopropyl modifications reduce off-target effects .

Biological Activity

2-(2-Methoxyphenyl)propan-2-amine hydrochloride, also known as a substituted phenylpropanamine, is a compound of interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN0·HCl, featuring a methoxy group at the ortho position relative to the amine group. This substitution pattern is critical as it influences the compound's chemical reactivity and biological interactions. The hydrochloride salt form enhances its solubility in biological systems, making it suitable for various applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the serotonin system. Similar compounds have been identified as selective serotonin releasing agents (SSRAs), which can modulate mood and cognitive functions by influencing neuronal signaling pathways.

Target Interactions

  • Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptors, impacting synaptic plasticity and neurotransmission.
  • Enzymatic Interactions : It may also interact with various enzymes involved in metabolic pathways, affecting overall cellular metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Neurotransmitter Interaction

A study investigating compounds similar to 2-(2-Methoxyphenyl)propan-2-amine found that they significantly influenced serotonin levels in vitro. This suggests potential therapeutic applications in mood regulation and anxiety disorders.

Study 2: Antimicrobial Activity

Research focused on structurally related compounds demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. These findings indicate a possible spectrum of activity for derivatives of this compound against various bacterial strains .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
2-(4-Methoxyphenyl)propan-2-amineMethoxy group at para positionSimilar neurotransmitter interactions but varying potency
2-(4-Chloro-2-methoxyphenyl)propan-2-amineChloro and methoxy groupsExhibits distinct pharmacological profiles; studied for receptor interactions

Q & A

Q. What are the recommended synthesis methods for 2-(2-methoxyphenyl)propan-2-amine hydrochloride, and how can structural purity be validated?

The compound can be synthesized via reductive amination or nucleophilic substitution, using precursors like 2-methoxyphenylacetone and ammonium chloride. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H and ¹³C NMR shifts with literature values. For example, analogous compounds show methoxy protons at δ 3.70–3.85 ppm and aromatic protons at δ 6.70–7.40 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₆ClNO: 210.1022; experimental: 210.1018 ± 0.0005) .
  • Melting Point Analysis : Consistency with published ranges (e.g., 180–185°C) ensures crystallinity and purity .

Q. How does the solubility profile of this compound influence experimental design?

The hydrochloride salt form enhances water solubility, critical for in vitro assays. Key solubility

SolventSolubility (mg/mL)
Water25–30
Ethanol50–55
DMSO<1
Use polar solvents for biological studies and DMSO sparingly due to limited solubility .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity: H302 ).
  • First Aid : For skin contact, rinse with water; for ingestion, seek immediate medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound?

Contradictory results (e.g., serotonin receptor affinity vs. weak reuptake inhibition) may arise from:

  • Assay Variability : Compare radioligand binding (Ki) vs. functional assays (EC₅₀).
  • Isomerism : Verify enantiomeric purity, as stereochemistry impacts receptor selectivity .
  • Metabolite Interference : Use LC-MS to identify degradation products during long-term assays .

Q. What strategies are effective for analyzing trace impurities in synthesized batches?

  • HPLC-MS : Detect impurities at <0.1% levels. For example, a common byproduct is 2-(2-methoxyphenyl)propan-2-ol (retention time: 8.2 min; [M+H]⁺: 181.0864) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor hydrolytic degradation via pH shifts .

Q. How does structural modification of the methoxy group alter biological activity?

Comparative studies with analogs (e.g., 2-fluoro or 2-chloro substitutions) reveal:

  • Receptor Selectivity : Methoxy groups enhance 5-HT2C binding (Ki: 15 nM) vs. 5-HT2A (Ki: 220 nM) due to hydrophobic interactions .
  • Metabolic Stability : Fluorinated analogs show longer half-lives (t₁/₂: 6.3 h) in microsomal assays vs. methoxy (t₁/₂: 2.1 h) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (PDB: 6WGT). Key interactions: hydrogen bonding with Ser159 and π-stacking with Phe327 .
  • Pharmacophore Modeling : Identify essential features (amine group, aromatic ring) for activity .

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